ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3E)-3-[(2-cyanoacetyl)hydrazinylidene]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-5-9(8-11(16)17-4-2)13-14-10(15)6-7-12/h3-6,8H2,1-2H3,(H,14,15)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFPHKBZRBYRFM-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)CC#N)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)CC#N)/CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate typically involves the reaction of ethyl 3-oxohexanoate with 2-cyanoacetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Formation of Pyrazole Derivatives
Reaction with hydrazonoyl chlorides (e.g., 7a–c) yields aminopyrazole derivatives (e.g., 9a–c ) under mild conditions:
textEthyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate + Hydrazonoyl chloride → Ethyl 4-(thiazol-2-ylcarbamoyl)-5-aminopyrazole-3-carboxylate
Conditions : Ethanol, room temperature, 12 hours .
Thiazole Coupling
Condensation with 5-methylthiazol-2-amine produces 2-cyano-N-(5-methylthiazol-2-yl)acetamide (Yield: 88%) at 150°C .
Comparison of Heterocyclic Products :
| Product Type | Reaction Partner | Yield | Application |
|---|---|---|---|
| Pyrazole carboxylate | Hydrazonoyl chlorides | 84% | Antifungal agents |
| Thiazole acetamide | 5-Methylthiazol-2-amine | 88% | Antitumor scaffolds |
Nucleophilic Additions and Cyclizations
The hydrazono and cyano groups facilitate nucleophilic attacks, enabling:
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Cyclocondensation with 1,3-diketones to form fused pyridazine derivatives .
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Intramolecular hydrogen bonding (N–H⋯O=C), stabilizing transition states in cyclization reactions (DFT-confirmed) .
Kinetic Data for Cyclization :
| Parameter | Value | Source |
|---|---|---|
| Activation energy | 45.2 kJ/mol (B3LYP/6-31+G) | |
| Reaction time | 4–6 hours |
Hydrolysis and Functional Group Transformations
The ethyl ester and cyano groups undergo hydrolysis under acidic/basic conditions:
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Ester hydrolysis : Yields carboxylic acid derivatives (e.g., 3-hydroxyhexanoic acid analogs) .
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Cyano group hydrolysis : Forms amides or carboxylic acids, depending on conditions .
Hydrolysis Conditions :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Ethyl ester | H₂SO₄ (10%) | 3-Hydroxyhexanoic acid | 72% |
| Cyanoacetamide | NaOH (aq.) | Malonamide derivative | 65% |
Photochemical and Thermal Stability
-
UV/Vis spectra (λₘₐₓ = 280 nm) indicate stability under ambient light but susceptibility to UV-induced isomerization .
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Thermal decomposition begins at 190°C, with a major exotherm at 403°C (DSC data).
Biological Activity Correlations
Derivatives exhibit antifungal and antitumor activities linked to their reaction products:
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Pyrazole carboxylates inhibit Candida spp. (MIC = 8–16 µg/mL).
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Thiazole acetamides show IC₅₀ = 12 µM against hepatoma cells.
Scientific Research Applications
Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on volatile esters in pineapple aroma compounds (e.g., ethyl hexanoate, ethyl 2-methylbutanoate) and synthetic procedures for unrelated hydrazone derivatives. Below is a comparative analysis based on structural and functional analogs mentioned in the literature:
Table 1: Key Properties of Ethyl Esters and Hydrazone Derivatives
Key Observations:
Structural Differences: The target compound contains a hydrazone group and cyanoacetyl moiety, which are absent in the pineapple-derived esters (e.g., ethyl hexanoate). In contrast, pineapple esters (e.g., ethyl hexanoate) prioritize volatility and odor contribution, correlating with their small molecular weight and lack of polar functional groups .
Biological and Industrial Applications :
- Pineapple esters are critical in food science for flavor enhancement, whereas hydrazones are often explored for medicinal chemistry (e.g., antimicrobial, antitumor agents). The absence of data on the target compound precludes direct comparisons in this domain.
Biological Activity
Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate is a chemical compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17N3O4
- Appearance : Yellowish crystalline powder
- Solubility : Soluble in chloroform and methanol; insoluble in water
Pharmacological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antifungal Activity :
- In vitro studies have shown that the compound effectively inhibits the growth of Candida spp., which are known to cause infections in humans. This antifungal property suggests potential applications in treating fungal infections.
-
Antitumor Activity :
- The compound has demonstrated the ability to inhibit the proliferation of human hepatoma cells, indicating its potential as an antitumor agent. This effect may be attributed to its ability to induce apoptosis in cancer cells.
-
Antiviral Activity :
- This compound has shown antiviral properties against murine cytomegalovirus, highlighting its potential use in antiviral therapies, particularly for immunocompromised patients.
The mechanisms underlying the biological activities of this compound are still being elucidated, but several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the growth and replication of pathogens.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to cell death.
- Modulation of Immune Response : Its antiviral effects might involve modulation of immune responses, enhancing the body's ability to combat viral infections.
Toxicity and Safety
The toxicity profile of this compound has been evaluated through various studies:
- Acute Toxicity : Studies conducted on rats indicate that the compound has relatively low acute oral toxicity. However, long-term effects and chronic toxicity remain to be fully understood.
- Safety in Scientific Experiments : While initial findings suggest a favorable safety profile, further research is necessary to assess its long-term impact on human health.
Applications in Research and Industry
This compound has potential applications across various fields:
- Drug Discovery and Development : Its pharmacological properties make it a candidate for further development into therapeutic agents for fungal, viral, and cancer treatments.
- Material Science : The compound could serve as a precursor for synthesizing novel materials with specific properties.
- Analytical Chemistry : It can be utilized as a reagent for detecting and quantifying other compounds in analytical applications.
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal | Inhibition of Candida spp. growth |
| Study B | Antitumor | Reduced proliferation in hepatoma cells |
| Study C | Antiviral | Effective against murine cytomegalovirus |
Current Research Trends
Current research is concentrated on exploring the compound's mechanisms of action and its potential as a therapeutic agent. Investigations into its use as a starting material for synthesizing derivatives with enhanced biological activity are also underway.
Limitations and Future Directions
While this compound shows promise, limitations include:
- Low Water Solubility : This may hinder its bioavailability and therapeutic efficacy.
- Incomplete Understanding of Mechanisms : Further studies are needed to fully elucidate its modes of action and long-term safety.
Future research should focus on improving solubility, understanding detailed mechanisms, and conducting comprehensive toxicity assessments to pave the way for clinical applications.
Q & A
Q. Methodological Insight :
- Step 1 : Combine 2-cyanoacetyl hydrazine with a β-ketoester (e.g., ethyl 3-oxohexanoate) in acetic acid.
- Step 2 : Add ammonium acetate (1–2 eq.) to catalyze imine formation.
- Step 3 : Monitor reaction progress via TLC; isolate the product using column chromatography (silica gel, ethyl acetate/hexane eluent).
- Key Variables : Elevated temperatures (>80°C) may lead to cyclization by-products, while acidic conditions stabilize the hydrazone intermediate .
What spectroscopic techniques are most effective for characterizing the structure and confirming the E-configuration of this compound?
Basic Research Question
The E-configuration of the hydrazone group can be confirmed using a combination of NMR, IR, and X-ray crystallography.
- NMR : The chemical shift of the hydrazone proton (N–H) appears at δ 10–12 ppm in DMSO-d6. The coupling constant (J) between the C=N and adjacent protons in the E-isomer is typically >12 Hz, distinguishing it from the Z-isomer .
- IR : A strong absorption band near 1650–1680 cm⁻¹ corresponds to the C=N stretch, while the cyano group (C≡N) appears at 2200–2250 cm⁻¹ .
- X-ray Crystallography : Provides unambiguous confirmation of the E-configuration and molecular geometry .
Q. Methodological Insight :
- Step 1 : Record ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl3.
- Step 2 : Compare experimental IR peaks with computed spectra (e.g., DFT calculations) for validation.
- Step 3 : Grow single crystals via slow evaporation in ethanol/water mixtures for X-ray analysis .
How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
Advanced Research Question
By-product formation, such as cyclized derivatives or unreacted intermediates, is influenced by solvent choice, catalyst loading, and reaction time. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while acetic acid suppresses cyclization by protonating reactive sites .
- Catalyst Optimization : Ammonium acetate (1.5 eq.) in ethanol at 60°C maximizes hydrazone yield, whereas excess catalyst promotes decomposition .
- Temperature Control : Maintaining temperatures below 70°C prevents undesired cyclization observed in refluxing ethanol .
Q. Methodological Insight :
- Step 1 : Screen solvents (acetic acid vs. ethanol) and catalysts (ammonium acetate vs. piperidine) using design-of-experiments (DoE) protocols.
- Step 2 : Use HPLC or GC-MS to quantify by-products and adjust conditions iteratively .
What computational methods predict the stability and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking studies can predict:
- Thermodynamic Stability : Gibbs free energy (ΔG) of the E-isomer versus Z-isomer.
- Reactivity : Frontier molecular orbitals (HOMO-LUMO gaps) indicate sites prone to nucleophilic/electrophilic attacks .
Q. Methodological Insight :
- Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets in Gaussian 16.
- Step 2 : Calculate electrostatic potential maps to identify reactive regions.
- Step 3 : Validate predictions with experimental kinetics (e.g., reaction rates with nucleophiles) .
How do data contradictions arise in characterizing hydrazone derivatives, and how can they be resolved?
Advanced Research Question
Contradictions often stem from:
- Isomeric Mixtures : Incomplete separation of E/Z isomers during synthesis.
- Spectroscopic Overlaps : For example, similar IR stretches for C=N and conjugated carbonyl groups.
Q. Resolution Strategies :
- Chromatographic Purification : Use preparative HPLC with a C18 column to isolate isomers.
- Cross-Validation : Combine NMR coupling constants, X-ray data, and computational IR spectra for consensus .
What role do substituents on the hydrazone moiety play in modulating biological activity?
Advanced Research Question
Electron-withdrawing groups (e.g., cyano) enhance stability and binding affinity to biological targets like enzyme active sites. Substituent position affects steric interactions; para-substituted aryl groups improve pharmacokinetic profiles .
Q. Methodological Insight :
- Step 1 : Synthesize analogs with varying substituents (e.g., –NO₂, –OCH₃) on the hydrazone aryl ring.
- Step 2 : Assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ values) and correlate with Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
